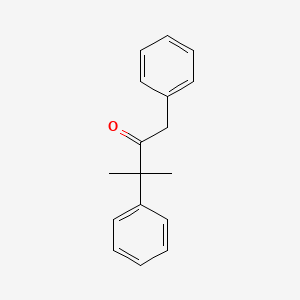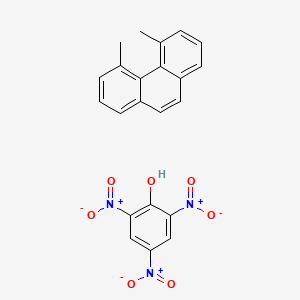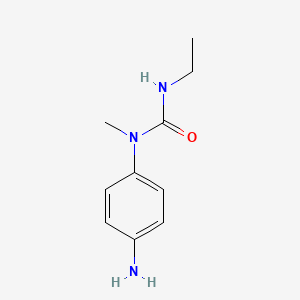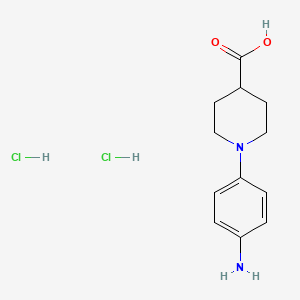
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-2-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol .
化学反応の分析
Types of Reactions
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to its biological effects .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the hydroxyl and amino groups, which can participate in a wide range of chemical reactions.
特性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC名 |
[4-amino-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)5(11)1-2-12-6/h1-2,13H,3H2,(H2,11,12) |
InChIキー |
ACVWKJQWXIDDFW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)



![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)



![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
